molecular formula C6H10N2O3S B10868003 4,5-dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

4,5-dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B10868003
M. Wt: 190.22 g/mol
InChI Key: BEHYUNKEWCTPBF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4,5-dimethylimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4,5-dimethylimidazole+methylsulfonyl chlorideThis compound\text{4,5-dimethylimidazole} + \text{methylsulfonyl chloride} \rightarrow \text{this compound} 4,5-dimethylimidazole+methylsulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,5-dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 4,5-dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    4,5-Dimethylimidazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-Methylsulfonyl-1,3-dihydro-2H-imidazol-2-one: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.

Uniqueness: 4,5-Dimethyl-1-(methylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both the dimethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

4,5-dimethyl-3-methylsulfonyl-1H-imidazol-2-one

InChI

InChI=1S/C6H10N2O3S/c1-4-5(2)8(6(9)7-4)12(3,10)11/h1-3H3,(H,7,9)

InChI Key

BEHYUNKEWCTPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N1)S(=O)(=O)C)C

Origin of Product

United States

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